

In-Depth Technical Guide to the Target Profile of CEP-11981 Tosylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with significant anti-angiogenic and anti-tumor properties.[1][2][3][4] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth, namely Vascular Endothelial Growth Factor Receptors (VEGFRs), TEK Receptor Tyrosine Kinase (TIE-2), and Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a comprehensive overview of the target profile of CEP-11981, including its inhibitory activity, the signaling pathways it modulates, and detailed methodologies for its preclinical evaluation.

Core Target Profile and Inhibitory Activity

CEP-11981 tosylate exhibits potent inhibitory activity against a range of kinases implicated in angiogenesis and oncogenesis. The primary targets are VEGFR-1, VEGFR-2, TIE-2, and FGFR1. Additionally, it shows activity against other kinases, indicating a broader inhibitory profile.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) for CEP-11981 against its primary and selected off-target kinases are summarized in the table below.



Target Kinase	IC50 (nM)
VEGFR-1	3
VEGFR-2	4
TIE-2	22
FGFR1	13
c-SRC	37
Aurora A	42
Data compiled from preclinical studies.[5]	

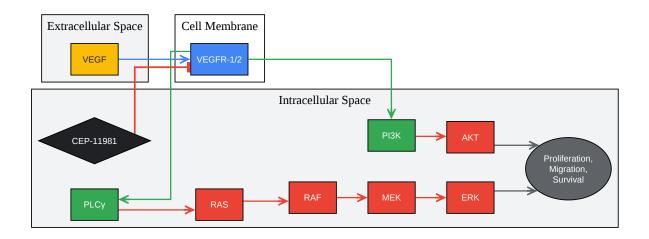
Signaling Pathways Modulated by CEP-11981

CEP-11981 exerts its anti-tumor and anti-angiogenic effects by concurrently inhibiting multiple critical signaling pathways.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis. CEP-11981's inhibition of VEGFR-1 and VEGFR-2 blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.





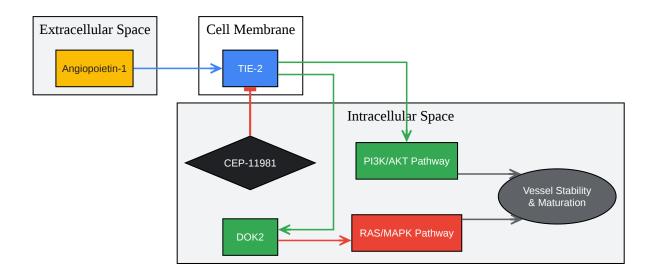
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VEGFR Signaling Inhibition by CEP-11981

TIE-2 Signaling Pathway

The TIE-2 receptor and its angiopoietin ligands are critical for vascular maturation and stability. Inhibition of TIE-2 by CEP-11981 disrupts these processes, further contributing to its antiangiogenic effects.



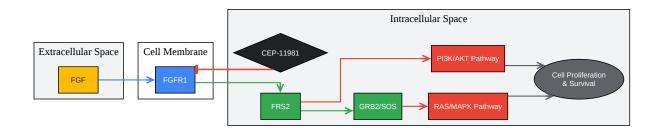


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TIE-2 Signaling Inhibition by CEP-11981

FGFR1 Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is also involved in angiogenesis and tumor cell proliferation. CEP-11981's inhibition of FGFR1 provides an additional mechanism for its anti-cancer activity.



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FGFR1 Signaling Inhibition by CEP-11981

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the target profile of CEP-11981.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of CEP-11981 against a panel of purified kinases.

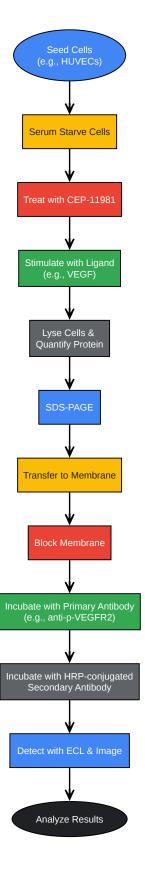
Methodology:

- Reagents: Recombinant human kinase enzymes (VEGFR-1, VEGFR-2, TIE-2, FGFR1, etc.), biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection system (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and TR-FRET plate reader).
- Procedure:
 - Prepare serial dilutions of CEP-11981 tosylate in DMSO.
 - In a 384-well plate, add the kinase, peptide substrate, and CEP-11981 dilutions.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at room temperature for a defined period (e.g., 60 minutes).
 - Stop the reaction by adding EDTA.
 - Add the detection reagents and incubate to allow for antibody binding.
 - Read the plate on a TR-FRET-compatible plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of CEP-11981 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (Western Blot)



Objective: To assess the ability of CEP-11981 to inhibit ligand-induced receptor phosphorylation in a cellular context.





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Western Blot Workflow for p-VEGFR2

Methodology:

- Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium.
- Treatment:
 - Seed HUVECs in 6-well plates and grow to 80-90% confluency.
 - Serum-starve the cells for 4-6 hours.
 - Pre-treat cells with varying concentrations of CEP-11981 for 1-2 hours.
 - Stimulate with a pro-angiogenic ligand (e.g., 50 ng/mL VEGF-A) for 10-15 minutes.
- Western Blot:
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST.
 - Incubate with a primary antibody against the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2 Tyr1175) overnight at 4°C.
 - Wash and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip and re-probe the membrane for total receptor and a loading control (e.g., β-actin).



Endothelial Cell Proliferation Assay

Objective: To evaluate the effect of CEP-11981 on the proliferation of endothelial cells.

Methodology:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in complete medium and allow them to adhere overnight.
- Treatment:
 - Serum-starve the cells for 12-24 hours.
 - Treat the cells with serial dilutions of CEP-11981 in the presence of a pro-angiogenic growth factor (e.g., VEGF-A).
- Incubation: Incubate the plate for 48-72 hours.
- Proliferation Measurement: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein AM.
- Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicletreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of CEP-11981 in a preclinical animal model.

Methodology:

- Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
- Tumor Implantation: Subcutaneously implant human tumor cells (e.g., RT4 human urothelial carcinoma cells) into the flank of the mice.[6]
- Treatment:
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.



- Administer CEP-11981 orally at various doses (e.g., 2.5, 5, and 10 mg/kg) daily for a specified period (e.g., 2-4 weeks).[3] The control group receives the vehicle.
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
- Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Conclusion

CEP-11981 tosylate is a multi-targeted TKI that potently inhibits key drivers of tumor angiogenesis and growth. Its ability to simultaneously block the VEGFR, TIE-2, and FGFR1 signaling pathways provides a strong rationale for its clinical development in the treatment of various solid tumors. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of CEP-11981 and other multi-targeted anti-angiogenic agents. Despite showing acceptable tolerability in a phase I clinical trial, further development by the sponsor has ceased.[7]

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